molecular formula C17H27N5O6 B1141443 Dinitropyridyl-L-isoleucine CAS No. 102850-27-1

Dinitropyridyl-L-isoleucine

Cat. No.: B1141443
CAS No.: 102850-27-1
M. Wt: 397.42618
InChI Key:
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Description

Dinitropyridyl-L-isoleucine is a synthetic compound that combines the structural features of dinitropyridine and L-isoleucine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both nitro groups and the amino acid L-isoleucine in its structure provides unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dinitropyridyl-L-isoleucine typically involves the nitration of pyridine followed by the coupling of the resulting dinitropyridine with L-isoleucine. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The coupling reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and coupling reactions, with stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Dinitropyridyl-L-isoleucine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: L-isoleucine and dinitropyridine derivatives.

Scientific Research Applications

Dinitropyridyl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.

    Medicine: Investigated for its potential therapeutic effects. The presence of L-isoleucine in its structure suggests possible applications in metabolic and nutritional studies.

    Industry: Used in the development of new materials and chemical processes. Its unique properties make it valuable in the design of catalysts and other industrial applications.

Mechanism of Action

The mechanism of action of Dinitropyridyl-L-isoleucine involves its interaction with specific molecular targets in biological systems. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The L-isoleucine moiety can be recognized by enzymes and transporters, facilitating the compound’s entry into cells and its subsequent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Hydroxyisoleucine: Found in fenugreek seeds, known for its insulinotropic activity.

    L-leucine: An essential amino acid involved in protein synthesis and metabolic regulation.

    L-norleucine: A non-proteinogenic amino acid used in biochemical studies.

Uniqueness: Dinitropyridyl-L-isoleucine is unique due to the presence of both nitro groups and L-isoleucine in its structure. This combination provides distinct chemical reactivity and biological activity not found in other similar compounds. The nitro groups offer opportunities for various chemical modifications, while the L-isoleucine moiety ensures compatibility with biological systems.

Properties

IUPAC Name

cyclohexanamine;(2S,3S)-2-[(3,5-dinitropyridin-2-yl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O6.C6H13N/c1-3-6(2)9(11(16)17)13-10-8(15(20)21)4-7(5-12-10)14(18)19;7-6-4-2-1-3-5-6/h4-6,9H,3H2,1-2H3,(H,12,13)(H,16,17);6H,1-5,7H2/t6-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBBPKSFONSLNK-YDYUUSCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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